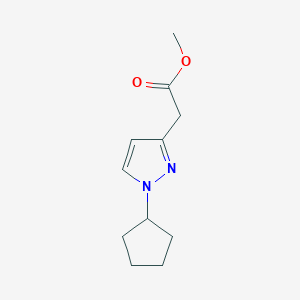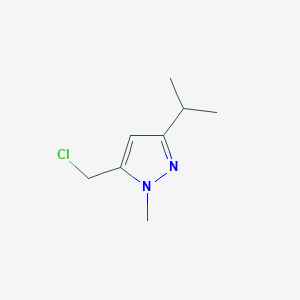![molecular formula C22H20ClN3S B15112602 3-(4-Chlorophenyl)-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B15112602.png)
3-(4-Chlorophenyl)-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine class This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 4-chlorophenylhydrazine and 2,5-dimethyl-3,4-dihydropyrimidine-4-one, under acidic or basic conditions.
Introduction of the sulfanyl group: The 4-methylbenzylsulfanyl group can be introduced via nucleophilic substitution reactions using suitable thiolating agents, such as 4-methylbenzyl chloride and sodium hydrosulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, sodium hydride, and dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as kinases. By inhibiting the activity of these enzymes, the compound can disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The presence of the chlorophenyl and sulfanyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family, known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with similar biological activities.
Uniqueness
3-(4-Chlorophenyl)-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine is unique due to the presence of the 4-methylbenzylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazolopyrimidine derivatives and contributes to its specific interactions with molecular targets.
Properties
Molecular Formula |
C22H20ClN3S |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-7-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H20ClN3S/c1-14-4-6-17(7-5-14)13-27-20-12-15(2)24-22-21(16(3)25-26(20)22)18-8-10-19(23)11-9-18/h4-12H,13H2,1-3H3 |
InChI Key |
POKZANSYCOKWSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B15112521.png)


![3-(2-methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15112536.png)
![6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B15112546.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B15112547.png)
![2-(4-chlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15112550.png)
![7-(Benzylsulfanyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B15112553.png)
![4-[(Pyridin-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B15112562.png)
![4-Hydrazinyl-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B15112564.png)
![N-[9-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15112572.png)
![2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B15112582.png)
![4-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B15112583.png)
![2-[5-(1,2-Oxazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15112591.png)
